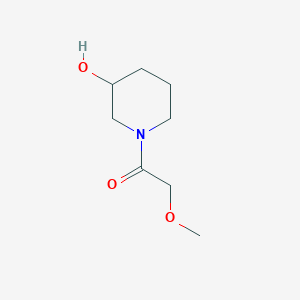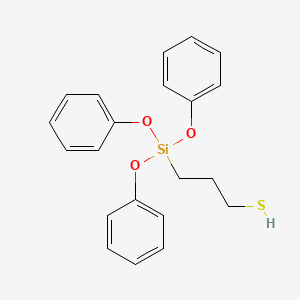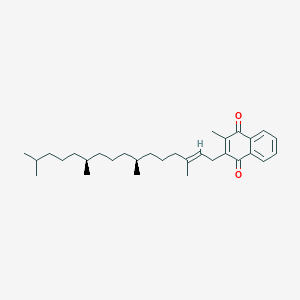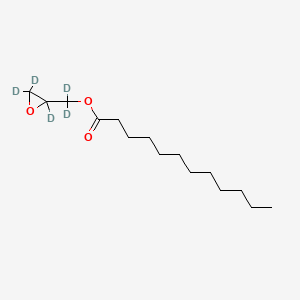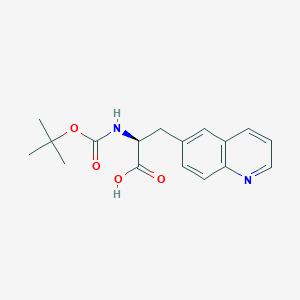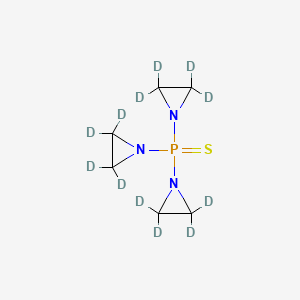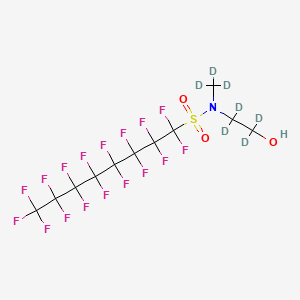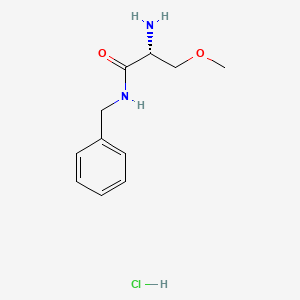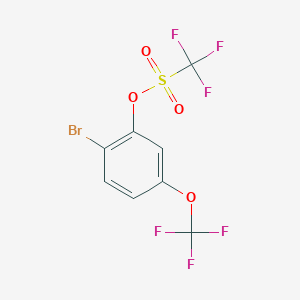
2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate is a chemical compound known for its unique structural properties and reactivity It features a bromine atom, a trifluoromethoxy group, and a trifluoromethanesulphonate group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate typically involves the reaction of 2-Bromo-5-(trifluoromethoxy)phenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the formation of the trifluoromethanesulphonate ester.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, although the presence of electron-withdrawing groups may reduce its reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Electrophilic Aromatic Substitution: Electrophiles like nitrating agents or halogens in the presence of Lewis acids.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Cross-Coupling Reactions: Biaryl compounds.
Electrophilic Aromatic Substitution: Substituted phenyl derivatives with electrophilic groups.
Aplicaciones Científicas De Investigación
2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of advanced materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Chemical Biology: Utilized in the study of biological pathways and the development of chemical probes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate in chemical reactions involves the activation of the phenyl ring by the trifluoromethoxy and trifluoromethanesulphonate groups. These electron-withdrawing groups increase the electrophilicity of the bromine atom, making it more susceptible to nucleophilic attack. In cross-coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 2-Bromo-5-(trifluoromethyl)phenylboronic acid
- 2-Bromo-5-(trifluoromethoxy)phenol
Uniqueness
2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate is unique due to the presence of both trifluoromethoxy and trifluoromethanesulphonate groups, which impart distinct electronic properties and reactivity. This makes it a valuable compound for specific synthetic applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C8H3BrF6O4S |
|---|---|
Peso molecular |
389.07 g/mol |
Nombre IUPAC |
[2-bromo-5-(trifluoromethoxy)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C8H3BrF6O4S/c9-5-2-1-4(18-7(10,11)12)3-6(5)19-20(16,17)8(13,14)15/h1-3H |
Clave InChI |
RTWKNLUWEMTRLN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)(F)F)OS(=O)(=O)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




